ethyl 2-(azepan-1-yl)-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate
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Overview
Description
Ethyl 2-(azepan-1-yl)-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azepan-1-yl)-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this method, the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions leads to the formation of the indole ring .
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the indole core: This can be achieved through the Fischer indole synthesis using appropriate starting materials.
Introduction of the azepane ring: The azepane ring can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azepan-1-yl)-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(azepan-1-yl)-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(azepan-1-yl)-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors in the body, leading to its biological effects. The azepane ring and ester group may also contribute to its overall activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
Ethyl 2-(azepan-1-yl)-9-methyl-9H-pyrido[2,3-b]indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group.
9-Methyl-9H-pyrido[2,3-b]indole: Lacks the azepane ring and ester group.
Azepinoindole: Contains an azepane ring but differs in other structural features.
The uniqueness of this compound lies in its combination of the indole core, azepane ring, and ester group, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-(azepan-1-yl)-9-methylpyrido[2,3-b]indole-3-carboxylate |
InChI |
InChI=1S/C21H25N3O2/c1-3-26-21(25)17-14-16-15-10-6-7-11-18(15)23(2)19(16)22-20(17)24-12-8-4-5-9-13-24/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
OHUKFFHAVPUPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C3=CC=CC=C3N2C)N4CCCCCC4 |
Origin of Product |
United States |
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